Hispanone
Overview
Description
Hispanone is an organic compound classified as a diterpenoid. It is known for its anti-inflammatory properties and is isolated from the plant Leonurus heterophyllus . The compound has a molecular formula of C20H28O2 and a molecular weight of 300.44 g/mol . This compound is a colorless liquid with a distinctive aroma and is used as an intermediate in the synthesis of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hispanone can be synthesized through the oxidation of acetophenone. Common oxidizing agents used in this process include tert-butyl hydroperoxide and peroxybenzoic acid . The reaction typically occurs in the presence of dilute sulfuric acid or acetic acid. The resulting product is purified through distillation to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Hispanone undergoes various chemical reactions, including:
Oxidation: Converts this compound into more oxidized derivatives.
Reduction: Reduces this compound to form alcohols.
Substitution: Involves replacing functional groups in the this compound molecule.
Common Reagents and Conditions:
Oxidation: Tert-butyl hydroperoxide, peroxybenzoic acid, dilute sulfuric acid, or acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Produces more oxidized diterpenoid derivatives.
Reduction: Forms alcohol derivatives of this compound.
Substitution: Results in halogenated this compound compounds.
Scientific Research Applications
Hispanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its anti-inflammatory properties and potential therapeutic effects.
Medicine: Investigated for its potential use in anti-inflammatory drugs.
Industry: Utilized in the production of solvents and additives for dyes and plastics.
Mechanism of Action
Hispanone exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as interleukins and prostaglandins . It targets specific molecular pathways involved in inflammation, including the cyclooxygenase pathway . The compound’s interaction with these pathways reduces the overall inflammatory response in biological systems .
Comparison with Similar Compounds
Hispanone is unique among diterpenoids due to its specific structure and biological activity. Similar compounds include:
- Galeopsin (CAS#76475-16-6)
- Persianone (CAS#170894-20-9)
- 6alpha-Hydroxythis compound (CAS#596814-48-1)
- 6beta-Hydroxythis compound (CAS#170711-93-0)
- Leojaponin (CAS#864817-63-0)
- Coronarin E (CAS#117591-81-8)
- Coronarin A (CAS#119188-33-9)
- Hedychenone (CAS#56324-54-0)
These compounds share structural similarities with this compound but differ in their functional groups and specific biological activities .
Properties
IUPAC Name |
(4aS,8aS)-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h8,11,13,18H,5-7,9-10,12H2,1-4H3/t18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSFZBBNZMTAQ-AZUAARDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCC(C2CC1=O)(C)C)C)CCC3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@]2(CCCC([C@@H]2CC1=O)(C)C)C)CCC3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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